molecular formula C24H23NO2 B592892 JWH 073 6-methoxyindole analog CAS No. 1869980-05-1

JWH 073 6-methoxyindole analog

Cat. No. B592892
CAS RN: 1869980-05-1
M. Wt: 357.5
InChI Key: YFQNBXNHANIAJR-UHFFFAOYSA-N
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Description

JWH 073 6-methoxyindole analog is a potent synthetic cannabinoid (CB) which has been found in herbal mixtures . It is an analog of JWH 073 and is also structurally similar to a primary metabolite of the CB, JWH 073 6-hydroxyindole metabolite . The physiological and toxicological properties of this compound are not known .


Molecular Structure Analysis

The molecular formula of JWH 073 6-methoxyindole analog is C24H23NO2 . Its formal name is (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone . The InChi Code is InChI=1S/C24H23NO2/c1-3-4-14-25-16-22 (20-13-12-18 (27-2)15-23 (20)25)24 (26)21-11-7-9-17-8-5-6-10-19 (17)21/h5-13,15-16H,3-4,14H2,1-2H3 .


Physical And Chemical Properties Analysis

JWH 073 6-methoxyindole analog is a crystalline solid . It has a molecular weight of 357.5 . It is soluble in DMF, DMSO, and Ethanol at 20 mg/ml .

Scientific Research Applications

  • Quantitative Measurement in Human Urine : JWH-073 is often used in products marketed as "legal marijuana" substitutes. A study validated a method for measuring urinary concentrations of JWH-073 and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is crucial for clinical applications (Moran et al., 2011).

  • In Vitro Metabolite Characterization : Research has focused on identifying the principal metabolites of JWH-073 in vitro, using human liver microsomes. This aids in detecting the abuse of synthetic cannabinoids. The study found that the most abundant metabolites were mono-hydroxylated derivatives (Gambaro et al., 2014).

  • Solid-Phase Extraction and Measurement in Urine : Another study utilized solid-phase extraction and LC-MS/MS to quantify primary metabolites of JWH-073 in human urine. This research identified new primary metabolites as (ω-1)-hydroxyl derivatives of JWH-073 (Chimalakonda et al., 2011).

  • Common Metabolite Identification : The identification of a common metabolite for synthetic cannabinoids like JWH-073 was reported, which could potentially be used as a biomarker for qualitative and quantitative analyses of these substances (Lovett et al., 2013).

  • Monitoring in Legal Cases : Monitoring urinary metabolites of JWH-073 in legal cases has been a subject of study. This research suggested appropriate biomarkers to prove JWH-073 intake and showed considerable variation in the concentration of these metabolites among different samples (Jang et al., 2013).

Mechanism of Action

While the specific mechanism of action for JWH 073 6-methoxyindole analog is not known, it is structurally similar to JWH 073, a potent synthetic cannabinoid, which has been found to influence the CB1 and CB2 receptor binding .

Safety and Hazards

JWH 073 6-methoxyindole analog is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves and clothing should be worn .

Future Directions

As the physiological and toxicological properties of JWH 073 6-methoxyindole analog are not known , future research could focus on understanding these properties and its potential applications in various fields.

properties

IUPAC Name

(1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQNBXNHANIAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017696
Record name (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone

CAS RN

1869980-05-1
Record name (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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